REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([OH:15])=[O:14].O[CH2:17][C@H:18]1[O:22][C:21](=[O:23])[N:20]([C:24]2[CH:33]=[C:32]3[C:27]([CH:28]=[C:29]([C:35]4[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=4[C:41]([F:44])([F:43])[F:42])[NH:30][C:31]3=[O:34])=[CH:26][CH:25]=2)[CH2:19]1.COCCOCCOCCO>>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([O:15][CH2:17][C@H:18]1[O:22][C:21](=[O:23])[N:20]([C:24]2[CH:33]=[C:32]3[C:27]([CH:28]=[C:29]([C:35]4[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=4[C:41]([F:43])([F:42])[F:44])[NH:30][C:31]3=[O:34])=[CH:26][CH:25]=2)[CH2:19]1)=[O:14].[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][C:13]([OH:15])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCOCC(=O)O
|
Name
|
7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC[C@@H]1CN(C(O1)=O)C1=CC=C2C=C(NC(C2=C1)=O)C1=C(C=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCCOCC(=O)OC[C@@H]1CN(C(O1)=O)C1=CC=C2C=C(NC(C2=C1)=O)C1=C(C=CC=C1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCCOCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |